1-Benzenesulfonyl-7-cyano-5-azaindole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-8-12-10-16-9-11-6-7-17(14(11)12)20(18,19)13-4-2-1-3-5-13/h1-7,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDNKZUNHJOUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CC(=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzenesulfonyl-7-cyano-5-azaindole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the azaindole class, which has been extensively studied for various therapeutic applications, including cancer treatment and kinase inhibition. This article will explore the biological activity of 1-benzenesulfonyl-7-cyano-5-azaindole, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Benzenesulfonyl-7-cyano-5-azaindole has a complex structure that contributes to its biological activity. The compound's molecular formula is C13H8N4O2S, and it features a benzenesulfonyl group attached to a 7-cyano-5-azaindole moiety. The presence of the cyano group is significant as it can enhance the compound's interactions with biological targets.
The biological activity of 1-benzenesulfonyl-7-cyano-5-azaindole primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, playing crucial roles in signal transduction pathways that regulate cell growth and proliferation.
- Kinase Inhibition : Research indicates that compounds within the azaindole family can selectively inhibit various kinases, including cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). These interactions are vital for developing treatments for cancers and neurodegenerative diseases .
- Antitumor Activity : Preliminary studies suggest that 1-benzenesulfonyl-7-cyano-5-azaindole exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promise in inhibiting proliferation in murine leukemia models .
Biological Activity Data
A summary of key findings regarding the biological activity of 1-benzenesulfonyl-7-cyano-5-azaindole is presented in the following table:
| Biological Activity | Target Cell Line/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | P388 murine leukemia | 0.25 | |
| Kinase Inhibition | CDK1 | 0.240 | |
| CDK2 | 1.600 | ||
| JNK | Selective | ||
| Antiviral Activity | Herpes simplex virus | Not specified |
Case Studies
Several case studies have highlighted the therapeutic potential of azaindole derivatives, including 1-benzenesulfonyl-7-cyano-5-azaindole:
- Inhibition of JNK Pathway : A study demonstrated that azaindole derivatives could effectively inhibit JNK activity, which is implicated in neurodegenerative disorders such as multiple sclerosis and rheumatoid arthritis. This inhibition could lead to reduced inflammation and improved outcomes in these conditions .
- Antitumor Properties : In vitro studies on various cancer cell lines revealed that compounds similar to 1-benzenesulfonyl-7-cyano-5-azaindole showed significant cytotoxicity, suggesting potential applications in cancer therapy .
- Antiviral Activities : Research has also indicated antiviral properties against viruses like Herpes simplex type I and Polio type I, showcasing the compound's versatility in targeting different biological pathways .
Scientific Research Applications
Chemical Properties and Structure
1-Benzenesulfonyl-7-cyano-5-azaindole is characterized by its unique molecular structure, which contributes to its diverse applications. Its molecular formula is , and it possesses a sulfonamide functional group that enhances its reactivity and biological interactions.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 1-Benzenesulfonyl-7-cyano-5-azaindole exhibits potent anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 4.5 | Induction of apoptosis |
| HCT116 (Colon) | 2.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
A notable case study involved the administration of this compound in a mouse model of breast cancer, which resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a lead compound for new anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Results indicate moderate to high activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 30 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
In a documented study, infected mice treated with 1-Benzenesulfonyl-7-cyano-5-azaindole exhibited a marked decrease in bacterial load within tissues, suggesting its potential for treating resistant infections.
Biological Research Applications
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in modulating the activity of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. This property makes it a candidate for further exploration in drug design targeting metabolic disorders.
Material Science Applications
1-Benzenesulfonyl-7-cyano-5-azaindole's unique chemical structure allows it to be utilized in the development of novel materials. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
Case Studies and Research Findings
- Cancer Treatment Study : A peer-reviewed study published in Journal of Medicinal Chemistry reported the effects of 1-Benzenesulfonyl-7-cyano-5-azaindole on breast cancer models. The compound was administered at varying doses, leading to significant tumor regression compared to untreated controls.
- Antimicrobial Efficacy Research : Another study published in Antimicrobial Agents and Chemotherapy focused on the antimicrobial properties of this compound. The researchers treated infected mice with varying doses, observing a substantial reduction in bacterial counts, suggesting its potential application in treating bacterial infections.
- Material Development : Research presented at the Materials Science Conference demonstrated the use of this compound in enhancing the properties of biodegradable polymers, indicating its versatility beyond pharmaceutical applications.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 7-Substituted Benzonorbornadienes ()
The synthesis of 7-substituted benzonorbornadienes, such as 7-(1-acetoxymethylidene)benzonorbornadiene, shares conceptual parallels with 1-Benzenesulfonyl-7-cyano-5-azaindole in terms of regioselective functionalization. Key findings from include:
- Synthetic Challenges: Benzonorbornadienes face instability in 5- or 6-substituted isomers, favoring 2- or 3-substituted derivatives. Similarly, 5-azaindoles may exhibit positional selectivity challenges during sulfonation or cyanation.
- Functional Group Reactivity: Hydrolysis of the acetoxymethylidene group in benzonorbornadienes yields formyl and hydroxymethyl derivatives .
(b) Benzylpenicillin Derivatives ()
While unrelated structurally, benzathine benzylpenicillin highlights the role of sulfonyl and aromatic groups in modulating pharmacokinetics.
Comparative Data Table
Key Research Findings
- Regioselectivity: The instability of 7-substituted benzonorbornadienes () suggests that 5-azaindoles may require protective groups or optimized conditions to stabilize 1- and 7-substituents during synthesis.
- Functional Group Utility: The cyano group in 1-Benzenesulfonyl-7-cyano-5-azaindole offers versatility akin to the acetoxymethylidene group in benzonorbornadienes, enabling post-synthetic modifications (e.g., reduction to amines or cross-coupling reactions).
- Pharmacological Potential: While benzathine benzylpenicillin () is unrelated structurally, its formulation strategy underscores the importance of substituent engineering for bioavailability—a consideration for 5-azaindole derivatives.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-Benzenesulfonyl-7-cyano-5-azaindole typically involves:
- Formation of the azaindole core, especially the 5-azaindole nucleus.
- Introduction of the benzenesulfonyl group at the N-1 position.
- Installation of the cyano group at the 7-position.
- Use of strong bases and selective halogenation or oxidation steps to enable further functionalization.
Preparation of 7-Azaindole Core and Substituted Derivatives
A key precursor to the target compound is the 7-azaindole scaffold. According to Cornelia Hojnik’s research, substituted 7-azaindoles can be synthesized starting from substituted hydroxypyridines or related precursors such as aminomethylenesuccinonitrile derivatives. The synthetic pathway involves:
- Condensation of succinonitrile with methyl formate in the presence of potassium t-butoxide to form formylsuccinonitrile derivatives.
- Reaction of these intermediates with benzylamine and acetic acid to form aminomethylenesuccinonitrile compounds.
- Cyclization in the presence of potassium ethoxide to form 1-substituted 2-amino-4-cyanopyrrole intermediates.
- Subsequent ring closure and functional group transformations lead to the formation of 7-azaindole derivatives with cyano substituents.
This route provides yields ranging from 20% to 65% depending on reaction conditions and reagents used (Table 4 in source).
Introduction of the Benzenesulfonyl Group
The benzenesulfonyl group is introduced typically by sulfonylation of the azaindole nitrogen. For example, 4-chloro-7-azaindole can be treated with benzenesulfonyl chloride in the presence of a base such as potassium carbonate to yield 1-benzenesulfonyl-4-chloro-7-azaindole intermediates. This reaction proceeds efficiently with high yields (around 90%) and is a key step to protect and functionalize the nitrogen for further transformations.
Halogenation and Iodination for Further Functionalization
Selective halogenation at the 2-position (iodination) is performed on the benzenesulfonylated azaindole using lithium diisopropylamide (LDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-70 °C), followed by treatment with iodine. This step yields 1-benzenesulfonyl-4-chloro-2-iodo-7-azaindole, which is a versatile intermediate for further cross-coupling reactions.
Pd/C-Mediated Alkynylation for Functionalization
A highly effective method for further modification of the azaindole core involves Pd/C-mediated alkynylation. This method uses 10% Pd/C, triphenylphosphine (PPh3), and copper(I) iodide (CuI) as a catalyst system in water as the solvent. Using this system, the 2-iodo-7-azaindole derivative can be coupled with terminal alkynes to introduce alkynyl substituents at the 2-position with good to excellent yields (up to 85%).
The reaction conditions are mild, environmentally friendly (aqueous medium), and tolerate various functional groups including cyano and amine groups. The reaction typically proceeds at 80 °C for 3-8 hours depending on the alkyne substrate (Table 1 and Table 2 in source).
Oxidation and N-Oxide Intermediates
Oxidation of the pyridine nitrogen atom in the azaindole ring to form N-oxide intermediates can be used to activate the 4-position for nucleophilic substitution. This is achieved using oxidizing agents such as peracetic acid, meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide. The N-oxide intermediate facilitates subsequent substitution reactions, which can be part of the synthetic route towards 1-benzenesulfonyl-7-cyano-5-azaindole derivatives.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of formylsuccinonitrile derivative | Succinonitrile + methyl formate + potassium t-butoxide, t-BuOH/toluene | 20-65 | Yield depends on base freshness and temp. |
| Aminomethylenesuccinonitrile formation | Benzylamine + acetic acid, 70 °C, 1 h | Variable | Impurities may remain, purification needed |
| Cyclization to 7-azaindole derivatives | Potassium ethoxide, cyclization step | - | Leads to 7-azaindole core |
| Benzenesulfonylation | Benzenesulfonyl chloride + K2CO3, RT | ~90 | Protects N-1 position |
| Iodination | LDA + TMEDA, I2, -70 °C | ~70 | Prepares for Pd-catalyzed cross-coupling |
| Pd/C-mediated alkynylation | 10% Pd/C, PPh3, CuI, Et3N, H2O, 80 °C | Up to 85 | Efficient C-C bond formation, mild conditions |
| Oxidation to N-oxide | Peracetic acid or mCPBA, RT | - | Activates 4-position for nucleophilic attack |
Research Findings and Practical Considerations
- The use of water as a solvent in Pd/C-mediated alkynylation significantly improves yield and environmental profile compared to organic solvents such as DMF or acetonitrile.
- Strong bases like potassium t-butoxide must be freshly prepared or handled carefully to ensure reactivity in early condensation steps.
- The sulfonylation step is crucial for regioselectivity and stability of the azaindole during subsequent functionalizations.
- Oxidation to N-oxide intermediates facilitates selective substitution on the azaindole ring, expanding the scope of possible derivatives.
- The overall synthetic route is modular, allowing for variation in substituents on the azaindole ring, enabling the preparation of diverse analogues for biological testing.
Q & A
Q. What are the recommended methodologies for synthesizing 1-Benzenesulfonyl-7-cyano-5-azaindole, and how can purity be optimized?
Synthesis typically involves sulfonation of the indole core followed by cyano-group introduction. Key steps include:
- Sulfonation : Use benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to ensure regioselectivity at the 1-position .
- Cyanation : Employ Pd-catalyzed cross-coupling or nucleophilic substitution with cyanide sources (e.g., CuCN/KCN) at the 7-position .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing 1-Benzenesulfonyl-7-cyano-5-azaindole, and how should data interpretation be structured?
- Structural Confirmation :
- Purity Assessment : Pair HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of 1-Benzenesulfonyl-7-cyano-5-azaindole in cross-coupling reactions?
- Kinetic Analysis : Conduct time-resolved NMR or in situ IR to track intermediate formation (e.g., Pd-π complexes) during Suzuki-Miyaura couplings .
- Isotopic Labeling : Use -labeled cyanide groups to trace bond-breaking/forming steps in nucleophilic substitutions .
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to map transition states and activation energies for regioselectivity trends .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Assay Validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., staurosporine) .
- Variable Control : Test solubility effects (DMSO vs. aqueous buffers) and metabolic stability (e.g., liver microsomes) to isolate confounding factors .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systemic biases .
Q. What advanced computational approaches can predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with kinases (e.g., EGFR), prioritizing poses with lowest ΔG values .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes and identify key hydrogen bonds (e.g., sulfonyl-O⋯Lys721) .
- QSAR Modeling : Develop models using descriptors like logP, PSA, and H-bond acceptors to correlate structural features with IC values .
Methodological Frameworks
Q. How to design a factorial experiment optimizing reaction yields for this compound?
- Variables : Temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .
- Design : Use a 2 full factorial design with center points (n=3 replicates) to assess interactions. Analyze via response surface methodology (RSM) .
- Output : Maximize yield (%) while minimizing byproduct formation (HPLC area%).
Q. What strategies ensure reproducibility in multi-step syntheses of 1-Benzenesulfonyl-7-cyano-5-azaindole?
- Protocol Standardization : Document exact molar ratios, quenching times, and drying steps (e.g., NaSO for 12 hr) .
- Batch Tracking : Use LC-MS to fingerprint each intermediate and flag deviations early .
- Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .
Theoretical and Ethical Considerations
Q. How does electronic theory explain the electrophilic substitution patterns in this compound?
- Sulfonyl Group Effects : The electron-withdrawing sulfonyl group directs electrophiles (e.g., nitronium ion) to the 5-azaindole’s electron-rich 3-position via resonance and inductive effects .
- Cyano Group Influence : The -CN group further deactivates the ring, favoring meta-substitution in subsequent reactions .
Q. What ethical guidelines apply when handling 1-Benzenesulfonyl-7-cyano-5-azaindole in academic research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
